molecular formula C16H14FN3OS B2409444 N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide CAS No. 851980-35-3

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide

Cat. No. B2409444
CAS RN: 851980-35-3
M. Wt: 315.37
InChI Key: DPUPXZODLFEGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide, also known as DBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBH is a hydrazide derivative that has been synthesized and studied for its biological and chemical properties.

Mechanism of Action

The mechanism of action of N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce bacterial infections. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, this compound also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. This compound also has a short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide. One direction is to further investigate its potential applications in medicine, agriculture, and material science. Another direction is to study the mechanism of action of this compound in more detail to better understand its biological activity. Additionally, the development of new synthesis methods for this compound could lead to the production of more potent and effective derivatives. Overall, the study of this compound has the potential to lead to the development of new therapies and materials with significant scientific and practical applications.

Synthesis Methods

The synthesis of N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide involves the reaction of 4-fluorobenzohydrazide with 4,5-dimethyl-2-mercaptobenzothiazole in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield this compound. The synthesis of this compound has been optimized to obtain high yields and purity.

Scientific Research Applications

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In agriculture, this compound has been studied as a potential pesticide due to its ability to inhibit the growth of plant pathogens. In material science, this compound has been investigated for its potential use in the synthesis of organic semiconductors.

properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c1-9-3-8-13-14(10(9)2)18-16(22-13)20-19-15(21)11-4-6-12(17)7-5-11/h3-8H,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUPXZODLFEGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.